Fluorine‑Driven Lipophilicity Modulation: XLogP3 and logD₇.₄ Comparison with the Phenyl Analog
Replacement of the 4‑fluorophenyl substituent with an unsubstituted phenyl ring increases calculated logP by approximately 0.6 units and logD₇.₄ by roughly 0.2 units, indicating that the fluorine atom reduces both intrinsic lipophilicity and ionization‑corrected distribution coefficient in a measurable manner [REFS‑1][REFS‑2]. This shift falls within the range known to influence membrane permeability and non‑specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3 / logD₇.₄) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; logD₇.₄ not directly reported |
| Comparator Or Baseline | 5‑tert‑butyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑ol (ChemDiv D724‑0376): logP = 3.7085, logD = 3.0878 |
| Quantified Difference | ΔlogP ≈ +0.6 (phenyl more lipophilic); ΔlogD ≈ +0.2 (phenyl more lipophilic) |
| Conditions | In silico predictions: XLogP3 (PubChem) for target; proprietary algorithm (ChemDiv) for comparator |
Why This Matters
Lipophilicity differences of this magnitude (ΔlogP ~0.6) are sufficient to shift compound ranking in early‑stage drug discovery libraries, making the fluoro‑analog the preferred choice when lower logP is desired to mitigate hERG or cytotoxicity risk.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24219837, 5-Tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol. https://pubchem.ncbi.nlm.nih.gov/compound/1015582-93-0 (accessed 2026-04-29). View Source
